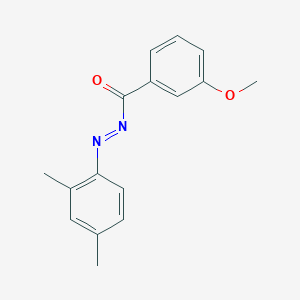
((2,4-Dimethylphenyl)diazenyl)(3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2,4-Dimethylphenyl)diazenyl)(3-methoxyphenyl)methanone: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. This particular compound has a molecular formula of C16H16N2O2 and is known for its vibrant color properties, making it useful in various dyeing applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,4-Dimethylphenyl)diazenyl)(3-methoxyphenyl)methanone typically involves the diazotization of 2,4-dimethylaniline followed by coupling with 3-methoxybenzoyl chloride. The reaction conditions usually require an acidic medium, such as hydrochloric acid, and a low temperature to maintain the stability of the diazonium salt.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature and pH, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the azo group into amines using reducing agents such as sodium dithionite or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in aqueous solution or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, ((2,4-Dimethylphenyl)diazenyl)(3-methoxyphenyl)methanone is used as a precursor in the synthesis of more complex organic molecules. Its azo group is a versatile functional group that can participate in various organic transformations.
Biology: In biological research, this compound is used as a staining agent due to its vibrant color properties. It helps in visualizing cellular components under a microscope.
Medicine: Although not widely used in medicine, derivatives of this compound are being explored for their potential antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is primarily used in the dyeing industry for coloring textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of ((2,4-Dimethylphenyl)diazenyl)(3-methoxyphenyl)methanone involves its interaction with molecular targets through its azo group. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include electron transfer processes and the formation of reactive intermediates that can bind to cellular components.
Comparison with Similar Compounds
- ((2,4-Dimethoxyphenyl)diazenyl)(3-methylphenyl)methanone
- ((4-Bromophenyl)diazenyl)(2,4-dimethoxyphenyl)methanone
- ((4-Chlorophenyl)diazenyl)(2,4-dimethoxyphenyl)methanone
Comparison: Compared to its similar compounds, ((2,4-Dimethylphenyl)diazenyl)(3-methoxyphenyl)methanone is unique due to the presence of both methyl and methoxy groups on the aromatic rings. This combination of substituents can influence its reactivity and color properties, making it distinct in its applications.
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)imino-3-methoxybenzamide |
InChI |
InChI=1S/C16H16N2O2/c1-11-7-8-15(12(2)9-11)17-18-16(19)13-5-4-6-14(10-13)20-3/h4-10H,1-3H3 |
InChI Key |
PMPJECIAJJWSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC(=O)C2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11754577.png)
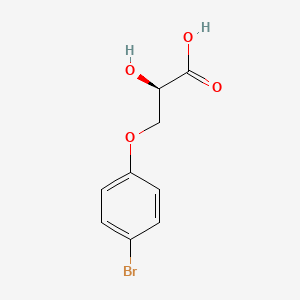
![tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B11754589.png)
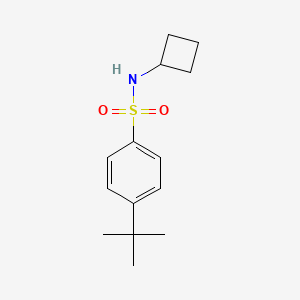
![1-(6,6-Dimethylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one](/img/structure/B11754612.png)
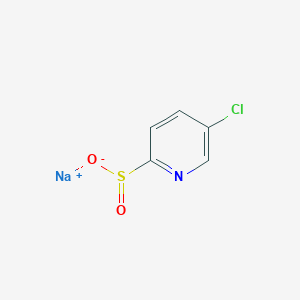
![[5-Methyl-2-(pentyloxy)phenyl]boranediol](/img/structure/B11754628.png)
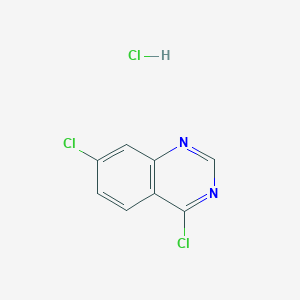

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11754633.png)
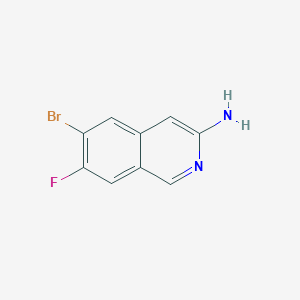
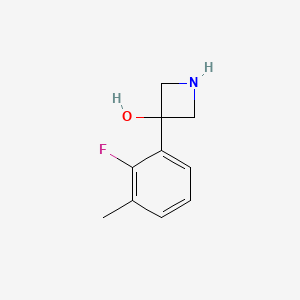
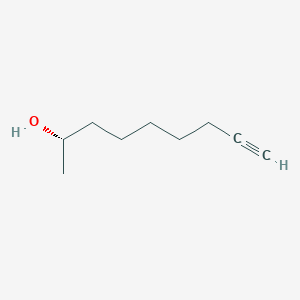
![[(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11754655.png)
